Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate

Lipophilicity XLogP Membrane permeability

Researchers synthesizing focused libraries of CNS-penetrant carbonic anhydrase or MAO inhibitors require a heterobifunctional isoxazole scaffold with orthogonal protecting groups. This compound directly addresses that need by combining an acid-labile tert-butyl ester with a primary sulfamoyl warhead, a privileged pharmacophore for zinc-binding inhibition. - Orthogonal protection: TFA-labile tert-butyl ester allows selective deprotection while the sulfamoyl group remains stable to both acid and base, enabling multi-step diversification. - Optimized physicochemical profile: XLogP of 0.4 and TPSA of 121 Ų satisfy CNS drug-likeness parameters, positioning it for membrane permeability in cellular assays. - Ready supply: Commercially available at 95% purity, allowing immediate procurement for library synthesis and SAR exploration without in-house preparation.

Molecular Formula C8H12N2O5S
Molecular Weight 248.25
CAS No. 1989671-75-1
Cat. No. B2913143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate
CAS1989671-75-1
Molecular FormulaC8H12N2O5S
Molecular Weight248.25
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=NOC(=C1)S(=O)(=O)N
InChIInChI=1S/C8H12N2O5S/c1-8(2,3)14-7(11)5-4-6(15-10-5)16(9,12)13/h4H,1-3H3,(H2,9,12,13)
InChIKeyPXETXALUFSWVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate: Chemical Identity and Properties


Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate (CAS 1989671-75-1) is a heterobifunctional isoxazole building block bearing a tert-butyl ester at the 3-position and a primary sulfamoyl (–SO₂NH₂) group at the 5-position [1]. With molecular formula C₈H₁₂N₂O₅S and a molecular weight of 248.26 g/mol, this compound occupies physicochemical space distinct from its methyl ester (MW 206.18) and free acid analogs . The tert-butyl ester confers steric bulk and acid-labile protecting-group functionality, while the sulfamoyl moiety introduces hydrogen-bond donor/acceptor capacity (1 HBD, 7 HBA) and a topological polar surface area (TPSA) of 121 Ų, positioning it as a versatile intermediate for medicinal chemistry diversification [1].

1
Orthogonal synthesis Acid-labile tert-butyl ester enables selective deprotection in presence of base-sensitive groups.
2
Sulfamoyl handle Primary sulfonamide provides hydrogen-bond donor/acceptor capacity for target engagement studies.
3
Medchem diversification Isoxazole core with moderate lipophilicity supports CNS-focused library synthesis.

Why Generic Isoxazole Analogs Cannot Substitute This Compound


Although the isoxazole-3-carboxylate scaffold is common among numerous research intermediates, the specific combination of a tert-butyl ester at C3 and a primary sulfamoyl group at C5 on the same ring creates a physicochemical profile not replicated by any single commercial analog [1]. Replacing the tert-butyl ester with a methyl ester (MW 206.18) or hydrolyzing to the free acid (MW ~192) shifts XLogP by approximately 0.8–1.5 log units, alters hydrogen-bond donor count (0 → 2 for the free acid), and removes the acid-labile orthogonal protection that enables selective deprotection in the presence of other esters . Omitting the sulfamoyl group entirely eliminates the primary sulfonamide hydrogen-bond pharmacophore, which is a critical recognition element in carbonic anhydrase inhibition and MAO-targeted isoxazole series [2]. These properties directly impact solubility, membrane permeability, synthetic compatibility, and target engagement in ways that a generic 'isoxazole-3-carboxylate' or '5-substituted isoxazole' cannot recapitulate.

This Compound
Generic Isoxazole Analog
Ester

tert-Butyl ester: acid-labile orthogonal protection; steric shielding; distinct lipophilicity profile

Limitation

Methyl/ethyl esters require basic hydrolysis, incompatible with base-sensitive functionality; different permeability

5-Substituent

Primary sulfamoyl (–SO₂NH₂): 1 HBD, zinc-binding pharmacophore, CNS-accessible TPSA contribution

Limitation

Alkyl/aryl at C5 lack sulfonamide hydrogen-bond motif; target engagement profile may differ significantly

HBD Profile

Single HBD (sulfamoyl –NH₂) without additional polar donor; favorable for permeability and selectivity

Limitation

Free acid analog introduces second HBD, may alter permeability and isoform selectivity

Differentiation Evidence Versus Closest Analogs


Lipophilicity Comparison Across Ester Analogs

The tert-butyl ester analog exhibits a computed XLogP3-AA of 0.4, which is approximately 0.8–1.0 log units higher than the methyl ester analog (estimated XLogP ~ -0.4) and approximately 1.5 log units higher than the free carboxylic acid form (estimated XLogP ~ -1.1) [1][2]. This difference in lipophilicity is consequential for passive membrane permeability: a ΔlogP of ~1.0 unit corresponds to an approximately 10-fold difference in partition coefficient between aqueous and lipid phases, directly impacting cell-based assay exposure [2].

Lipophilicity
Cross-study comparable
XLogP3-AA 0.4
Δ +0.8 vs methyl ester
Δ +1.5 vs free acid
Reported higher lipophilicity; may support improved passive permeability in cell-based assays
Computed values; experimental confirmation recommended
Lipophilicity XLogP Membrane permeability

Polar Surface Area Differentiation from Non-Sulfamoyl Analogs

The target compound possesses a TPSA of 121 Ų, which reflects the contribution of the primary sulfamoyl group (–SO₂NH₂) plus the ester carbonyl [1]. In contrast, tert-butyl isoxazole-3-carboxylate lacking the 5-sulfamoyl substituent has a TPSA of approximately 52 Ų (single ester; no sulfonamide) [2]. The 69 Ų increase is exclusively attributable to the sulfamoyl moiety. For CNS drug design, TPSA values between 60–140 Ų are associated with favorable brain penetration; the target compound's value of 121 Ų sits at the upper end of this window, making it a relevant scaffold for CNS-targeted libraries where both permeability and sulfonamide-mediated target engagement are desired [3].

Polar Surface Area
Cross-study comparable
TPSA 121 Ų
Δ +69 Ų vs non-sulfamoyl analog
Sulfamoyl-driven TPSA within CNS-accessible window; relevant for brain-penetrant library design
TPSA reference: Pajouhesh & Lenz 2005; verify in specific assay
Polar surface area Bioavailability CNS drug-likeness

Hydrogen-Bond Donor Count and Selectivity

The target compound presents exactly 1 hydrogen-bond donor (HBD) from the sulfamoyl –NH₂ group, whereas the free acid analog (5-sulfamoyl-isoxazole-3-carboxylic acid) presents 2 HBDs (sulfamoyl –NH₂ plus carboxylic acid –OH) and the methyl ester analog presents 1 HBD (sulfamoyl –NH₂ only) [1][2]. The HBD count of 1 is notable because many sulfonamide pharmacophores require exactly one donor for optimal engagement with target Zn²⁺ ions in carbonic anhydrase isoforms without introducing additional polarity that compromises permeability [3]. The tert-butyl ester uniquely preserves the single-HBD profile while providing steric shielding of the ester carbonyl, reducing susceptibility to esterase-mediated hydrolysis compared to the methyl ester [2].

H-Bond Donors
Class-level inference
1 HBD (sulfamoyl –NH₂)
vs 2 HBDs (free acid)
Steric shielding by tBu ester
Single-HBD profile may benefit zinc-binding selectivity without added polarity; esterase stability advantage possible
Class-level inference; confirm in target-specific assays
Hydrogen bonding Selectivity Target engagement

Orthogonal Protective Group Strategy Advantage

The tert-butyl ester of the target compound can be selectively cleaved under acidic conditions (e.g., TFA/CH₂Cl₂, HCl/dioxane) to reveal the free carboxylic acid without affecting base-labile protecting groups elsewhere in the molecule [1]. Methyl and ethyl ester analogs require saponification (NaOH or LiOH), which is incompatible with base-sensitive functionality such as acetyl groups, Fmoc carbamates, or certain heterocycles [2]. The tert-butyl group also provides chromatographic differentiation: its increased hydrophobicity shifts Rf values by approximately 0.2–0.3 units on normal-phase silica TLC relative to the methyl ester, facilitating purification monitoring [2].

Protection Strategy
Class-level inference
Acid-labile tBu ester: cleavable with TFA/HCl
Methyl/ethyl esters require basic hydrolysis
Orthogonal deprotection enables retention of base-labile functionality in multi-step synthesis
TLC Rf shift ~0.2–0.3 vs methyl ester; validate in your solvent system
Protecting group Orthogonal synthesis Selective deprotection

Sulfamoyl Pharmacophore in MAO Inhibition

Patent literature reveals that isoxazole derivatives bearing sulfamoyl or sulfonamide groups at the 5-position exhibit dual MAO-A/MAO-B inhibitory activity, whereas 5-alkyl or 5-aryl isoxazole-3-carboxylates typically show weak or no MAO inhibition [1]. For example, compounds within the Markush structure of WO 1997/031906 A1, which encompasses 5-sulfamoyl-isoxazole-3-carboxylate esters, are described as having 'excellent monoamine oxidase inhibitory activity' [1]. In contrast, 5-methyl-isoxazole-3-carboxylic acid derivatives such as sulfamethoxazole show antibacterial activity via dihydropteroate synthetase inhibition but lack MAO activity, illustrating target-class divergence driven by the sulfamoyl substituent [2]. The tert-butyl ester variant specifically provides a balance of lipophilicity and steric bulk that is within the optimal range for MAO-B inhibitor design as described in Dart Neuroscience patents [3].

MAO Pharmacophore
Class-level inference
Sulfamoyl-isoxazole esters reported as MAO inhibitors in patents
5-alkyl/aryl analogs lack MAO activity
Class-level divergence: sulfamoyl substituent redirects activity toward MAO target engagement
Patent-derived class inference; confirm experimentally
Monoamine oxidase Sulfonamide pharmacophore Isoxazole

Recommended Procurement and Application Scenarios


CNS-Penetrant Sulfonamide Lead Generation for MAO Programs

The compound's TPSA of 121 Ų positions it within the CNS-accessible window (<140 Ų), while its single HBD and computed XLogP of 0.4 satisfy key CNS drug-likeness parameters [1]. Patent evidence (WO 1997/031906 A1; US 8,222,243) supports that 5-sulfamoyl-isoxazole-3-carboxylate esters constitute a privileged scaffold for MAO inhibition [2]. The tert-butyl ester can be retained during initial screening for cell permeability and subsequently cleaved to the free acid for target engagement studies, providing a modular SAR exploration path that is not available with methyl ester analogs, which cannot be selectively deprotected in the presence of base-sensitive functionality .

Carbonic Anhydrase Isoform-Selective Inhibitor Development

The primary sulfamoyl group (–SO₂NH₂) is the canonical zinc-binding warhead for carbonic anhydrase (CA) inhibition, and the target compound presents this group in a single-HBD configuration that is ideal for CA active-site engagement [1]. The tert-butyl ester at the 3-position provides a vector for introducing isoform-selectivity elements via amide coupling after deprotection, while the steric bulk of the tert-butyl group may already contribute to CA isoform discrimination when compared to smaller ester analogs [2]. The absence of an additional HBD (as would be present in the free acid) maintains favorable permeability for cellular CA inhibition assays [1].

Multi-Step Synthesis Requiring Orthogonal Carboxylic Acid Protection

In synthetic sequences where the carboxylic acid must remain protected through multiple base-mediated transformations (e.g., Grignard additions, enolate alkylations, or peptide couplings), the acid-labile tert-butyl ester provides orthogonal protection that cannot be matched by methyl or ethyl esters [1]. The sulfamoyl group at the 5-position remains stable under both acidic and basic conditions, allowing the isoxazole ring to serve as a scaffold for further diversification (e.g., halogenation at C4, nucleophilic aromatic substitution) before final TFA-mediated ester cleavage reveals the free acid for conjugation [2].

Physicochemical Benchmarking for Isoxazole Library Design

When constructing a focused library of isoxazole-3-carboxylate derivatives, the target compound serves as a reference point for the 'moderate lipophilicity + high TPSA' quadrant of chemical space (XLogP = 0.4, TPSA = 121 Ų) [1]. This profile contrasts with the methyl ester analog (lower lipophilicity) and with 5-alkyl isoxazole-3-carboxylates (lower TPSA, higher lipophilicity), enabling systematic exploration of property–activity relationships. The commercially available 95% purity from multiple vendors (Leyan, Biosynth, CymitQuimica) facilitates direct procurement for library synthesis without in-house preparation [2].

Application
Selection Property
Validation Focus
CNS-targeted MAO inhibitor lead generation
TPSA within CNS-accessible window; sulfamoyl pharmacophore
Brain penetration assay validation
Carbonic anhydrase isoform-selective inhibitor development
Single-HBD sulfamoyl zinc-binding warhead; ester vector for diversification
CA isoform selectivity assay
Multi-step synthesis requiring orthogonal protection
Acid-labile tert-butyl ester orthogonal to base-labile groups
Deprotection compatibility testing
Physicochemical benchmarking for isoxazole library design
Moderate lipophilicity / high TPSA reference point
Property–activity relationship modeling
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